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Compound of Interest

Compound Name:
tert-butyl 2-methoxyazepane-1-

carboxylate

CAS No.: 1257080-99-1

Cat. No.: B1376858

Get Quote

Introduction: The Strategic Value of α-
Functionalized Azepanes
The azepane scaffold is a privileged seven-membered N-heterocycle, integral to the structure

of numerous bioactive compounds and pharmaceuticals.[1][2] Its conformational flexibility

allows it to effectively mimic peptide secondary structures, making it a valuable building block in

medicinal chemistry.[3] Functionalization of the azepane ring, particularly at the C2 position

adjacent to the nitrogen atom, unlocks a vast chemical space for the development of novel

therapeutics.

Specifically, the introduction of a methoxy group at the α-position yields an N,O-acetal, a

versatile synthetic intermediate. These α-methoxy-N-Boc-azepanes serve as stable precursors

to highly reactive N-acyliminium ions, which can be intercepted by a wide array of nucleophiles

to forge new carbon-carbon and carbon-heteroatom bonds. This strategy facilitates the late-

stage diversification of complex molecules and the synthesis of densely functionalized azepane

derivatives.[4]
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Traditional methods for such transformations often require harsh conditions or multi-step

sequences involving pre-functionalized substrates.[5] This guide details a modern, direct, and

efficient protocol for the α-methoxylation of tert-butyl azepane-1-carboxylate (N-Boc-azepane)

using electrochemical oxidation. This approach avoids the use of chemical oxidants, offers high

selectivity, and proceeds under mild conditions, aligning with the principles of green chemistry.

[6][7]

Mechanistic Rationale: Anodic C-H
Functionalization
The core of this protocol lies in the anodic oxidation of the carbamate nitrogen in N-Boc-

azepane. The reaction proceeds through a well-established electrochemical pathway for N-

alkoxycarbonylated amines.

The proposed mechanism involves the following key steps:

Initial Oxidation: The N-Boc-azepane substrate undergoes a single-electron transfer at the

anode surface, generating a radical cation.

Deprotonation & Second Oxidation (or ECE Mechanism): The radical cation is deprotonated

at the α-carbon, followed by a second single-electron oxidation to form a highly electrophilic

N-acyliminium ion intermediate.

Nucleophilic Trapping: The solvent, methanol, acts as the nucleophile and attacks the

iminium ion.

Deprotonation: The resulting oxonium ion is deprotonated, yielding the final α-methoxylated

product and regenerating a proton.

This process is highly efficient as it directly converts a C-H bond into a C-O bond without the

need for stoichiometric chemical oxidants.[8]
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Caption: Proposed mechanism for electrochemical α-methoxylation of N-Boc-azepane.

Experimental Protocol: Anodic Methoxylation
This protocol describes the constant current electrolysis of N-Boc-azepane in methanol.

Constant current is often preferred for its simplicity and scalability.

Materials and Reagents
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Reagent/Material Grade Supplier Notes

N-Boc-Azepane >97% Commercial

Ensure dryness. Can

be synthesized via

established methods.

Methanol (MeOH) Anhydrous, >99.8% Commercial

Crucial to use

anhydrous solvent to

prevent hydrolysis

side products.

Tetraethylammonium

tetrafluoroborate

(Et₄NBF₄)

Electrochemical grade Commercial

Supporting electrolyte.

Dry in a vacuum oven

before use.

Sodium Bicarbonate

(NaHCO₃)
Reagent grade Commercial For work-up.

Dichloromethane

(DCM)
ACS grade Commercial For extraction.

Ethyl Acetate (EtOAc) ACS grade Commercial For chromatography.

Hexanes ACS grade Commercial For chromatography.

Anhydrous

Magnesium Sulfate

(MgSO₄)

Reagent grade Commercial
For drying organic

layers.

Silica Gel 230-400 mesh Commercial
For column

chromatography.

Equipment Setup
Electrochemical Cell: An undivided beaker-type cell (50 mL) is sufficient.

Electrodes:

Anode: Graphite plate or Reticulated Vitreous Carbon (RVC).

Cathode: Platinum foil or graphite plate.
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Power Supply: A galvanostat or a DC power supply capable of maintaining a constant

current.

Magnetic Stirrer and Stir Bar.

Standard laboratory glassware for work-up and purification.

Step-by-Step Procedure
Cell Assembly: Place a magnetic stir bar in a 50 mL undivided electrochemical cell. Secure

the graphite anode and platinum cathode, ensuring they are parallel and do not touch

(separation ~5-10 mm).

Reaction Mixture Preparation: To the cell, add N-Boc-azepane (1.00 g, 5.02 mmol, 1.0

equiv.) and the supporting electrolyte Et₄NBF₄ (0.55 g, 2.51 mmol, 0.5 equiv.).

Add Solvent: Add anhydrous methanol (25 mL) to dissolve the reagents, resulting in a 0.2 M

solution of the substrate.

Electrolysis: Begin stirring the solution. Apply a constant current of 20 mA (corresponding to

a current density of ~5 mA/cm² for a 2x2 cm electrode).

Monitoring: The reaction is typically complete after passing 2.5 Faradays of charge per mole

of substrate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

Calculation: Total charge (Coulombs) = (F/mol) × (moles of substrate) × (Faraday's

constant). Time (sec) = Total charge / Current (Amps).

For this scale: Time ≈ (2.5 × 0.00502 mol × 96485 C/mol) / 0.020 A ≈ 16.8 hours.

Work-up: Upon completion, turn off the power supply. Remove the electrodes and rinse them

with a small amount of methanol.

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the

bulk of the methanol.

Extraction: Redissolve the residue in dichloromethane (50 mL) and wash with a saturated

aqueous solution of NaHCO₃ (2 x 25 mL) followed by brine (25 mL).
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate in vacuo to yield the crude product as an oil.

Purification and Characterization
Purification: Purify the crude oil by flash column chromatography on silica gel.

Eluent: A gradient of 5% to 20% ethyl acetate in hexanes is typically effective.

Characterization: The product, tert-butyl 2-methoxyazepane-1-carboxylate, should be

characterized by NMR spectroscopy and Mass Spectrometry.

¹H NMR (CDCl₃): Expect a characteristic singlet for the methoxy group (~3.3-3.4 ppm) and

a signal for the C2 proton as a multiplet (~4.8-5.0 ppm). The Boc group will appear as a

singlet (~1.4-1.5 ppm).

¹³C NMR (CDCl₃): Expect signals for the methoxy carbon (~55 ppm) and the C2 carbon

(~85-90 ppm).

MS (ESI+): Expect to observe the [M+Na]⁺ adduct.

Workflow Visualization and Expected Data
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Caption: Experimental workflow for the electrochemical methoxylation of N-Boc-azepane.
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Table of Representative Results
The following data are representative of typical outcomes for this electrochemical

transformation based on similar systems reported in the literature.

Entry
Scale
(mmol)

Current
(mA)

Charge
(F/mol)

Temp (°C) Yield (%)

1 1.0 10 2.5 23 78

2 5.0 20 2.5 23 81

3 5.0 20 3.0 23 75*

4 5.0 20 2.5 0 72

*Slight over-oxidation may be observed.

Troubleshooting and Key Considerations
Low Conversion:

Cause: Insufficient charge passed or electrode passivation.

Solution: Ensure the calculation for electrolysis time is correct. Gently abrade the anode

surface before the reaction. Ensure the electrolyte is completely dry.

Formation of Side Products:

Cause: Over-oxidation or presence of water.

Solution: Pass only the recommended amount of charge (2.2-2.5 F/mol). Use anhydrous

methanol and dry all reagents and glassware thoroughly to avoid the formation of the

corresponding α-hydroxy derivative.

Safety Precautions:

Methanol is toxic and flammable. Handle in a well-ventilated fume hood.
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Electrochemical reactions involve electricity. Ensure the setup is secure and avoid contact

with live electrodes.

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab

coat, and gloves.

Conclusion
This application note provides a detailed and reliable protocol for the α-methoxylation of N-Boc-

azepane via electrochemical oxidation. The method is characterized by its operational

simplicity, mild reaction conditions, and avoidance of hazardous chemical oxidants. The

resulting α-methoxy derivative is a valuable building block for the synthesis of complex,

functionalized azepane structures, making this protocol a powerful tool for professionals in drug

discovery and organic synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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